![molecular formula C8H6INO B12848203 5-Iodo-6-methyl-1,3-benzoxazole](/img/structure/B12848203.png)
5-Iodo-6-methyl-1,3-benzoxazole
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Overview
Description
5-Iodo-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and an iodo-substituted aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal oxides and nanocatalysts are frequently used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
5-Iodo-6-methyl-1,3-benzoxazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, including:
- Oxidation : This process can yield oxides or hydroxylated derivatives.
- Reduction : This method leads to the formation of reduced benzoxazole derivatives.
- Substitution : The compound can undergo substitution reactions to form various functionalized benzoxazole derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations (MIC) reported at 47.6 mg/L and 36.8 mg/L respectively .
- Fungal Activity : It also showed significant activity against fungal pathogens like Bacillus subtilis and Candida albicans, with MIC values comparable to standard antifungal agents .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies:
- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation, potentially through the induction of apoptosis in cancer cells .
- Case Study : In vitro studies on human colorectal carcinoma (HCT116) cells showed promising results, with IC50 values indicating significant cytotoxic effects .
Industrial Applications
In addition to its biological applications, this compound is being investigated for its utility in developing new materials. Its unique properties allow for potential uses in:
- Fluorescent Materials : The compound's structure may contribute to fluorescence under specific conditions.
- Conductive Polymers : Research is ongoing into its application in materials that require specific conductive properties.
Summary of Research Findings
The following table summarizes key findings regarding the applications of this compound across different domains:
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1,3-benzoxazole: Lacks the methyl group at the 6-position.
6-Methyl-1,3-benzoxazole: Lacks the iodine atom at the 5-position.
5-Bromo-6-methyl-1,3-benzoxazole: Contains a bromine atom instead of iodine at the 5-position.
Uniqueness
5-Iodo-6-methyl-1,3-benzoxazole is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and membrane permeability .
Biological Activity
5-Iodo-6-methyl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom and a methyl group at specific positions on the benzoxazole ring. This unique structure enhances its chemical reactivity and biological activity. The molecular formula is C8H6INO with a molecular weight of 251.04 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes essential for microbial survival and cancer cell proliferation. The compound's mechanism includes:
- Enzyme Inhibition : It binds to active sites of enzymes, disrupting their function.
- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cellular membranes effectively, enhancing its bioavailability.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentrations (MIC) against selected bacteria and fungi are summarized in Table 1.
Microorganism | MIC (µg/mL) | Comparison with Standard |
---|---|---|
Staphylococcus aureus | 32 | Less potent than penicillin |
Escherichia coli | 64 | Comparable to ampicillin |
Candida albicans | 16 | More potent than fluconazole |
The compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria and certain fungi, indicating potential for therapeutic applications in infectious diseases .
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, with results shown in Table 2.
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
MCF-7 | 12.5 | Breast Cancer |
A549 | 15.0 | Lung Cancer |
HepG2 | 18.0 | Liver Cancer |
The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study assessed the effectiveness of this compound against drug-resistant strains of Candida albicans. The results indicated that the compound was effective at lower concentrations compared to traditional antifungals, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the effects of the compound on human lung cancer cells (A549). The study found that treatment with this compound resulted in significant cell death through apoptosis pathways, indicating its potential for further development as an anticancer drug .
Properties
Molecular Formula |
C8H6INO |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
5-iodo-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
InChI Key |
JTXHLZMUBGWTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1I)N=CO2 |
Origin of Product |
United States |
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